molecular formula C9H10BrNO B13550999 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one CAS No. 77914-64-8

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one

Cat. No.: B13550999
CAS No.: 77914-64-8
M. Wt: 228.09 g/mol
InChI Key: ROCPAVBERYRYOQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenylacetones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Mannich reaction, which involves the condensation of phenylacetone with formaldehyde and methylamine under acidic conditions . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 4-Bromobenzoic acid or 4-bromoacetophenone.

    Reduction: 1-(4-Bromophenyl)-2-(methylamino)ethanol.

    Substitution: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one or 1-(4-Aminophenyl)-2-(methylamino)ethan-1-one.

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(methylamino)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

CAS No.

77914-64-8

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H10BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3

InChI Key

ROCPAVBERYRYOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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